5-[(1-Methylethyl)thio]-1,3-benzodioxole
Description
5-[(1-Methylethyl)thio]-1,3-benzodioxole is a sulfur-substituted benzodioxole derivative characterized by a 1,3-benzodioxole core with a (1-methylethyl)thio (isopropylthio) group at the 5-position. This compound belongs to a broader class of benzodioxoles, which are heterocyclic structures containing two oxygen atoms in a fused dioxole ring. The isopropylthio substituent introduces steric bulk and moderate lipophilicity, distinguishing it from other derivatives with alkyl, alkenyl, or nitro groups.
Properties
IUPAC Name |
5-propan-2-ylsulfanyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPJAJKCHAZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273736 | |
| Record name | 5-[(1-Methylethyl)thio]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-36-7 | |
| Record name | 5-[(1-Methylethyl)thio]-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5279-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Methylethyl)thio]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
This two-step approach begins with converting 5-hydroxy-1,3-benzodioxole (sesamol) into a mesylate intermediate, followed by displacement with sodium isopropylthiolate:
-
Mesylation :
-
Thiolate Displacement :
Example Procedure
-
Mesylation :
-
Displacement :
Mitsunobu Reaction for Direct Thioether Formation
Reaction Overview
The Mitsunobu reaction enables direct coupling of 5-hydroxy-1,3-benzodioxole with isopropylthiol, avoiding intermediate isolation:
Example Procedure
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Dissolve sesamol (5.0 g, 36.3 mmol) and iPrSH (3.4 mL, 36.3 mmol) in THF (50 mL).
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Add Ph₃P (9.5 g, 36.3 mmol) and DEAD (6.3 mL, 36.3 mmol) at 0°C.
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Stir at room temperature for 6 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Ullmann-Type Coupling with Halogenated Precursors
Methodology
This method employs a copper-catalyzed coupling between 5-bromo-1,3-benzodioxole and isopropylthiol:
Example Procedure
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Mix 5-bromo-1,3-benzodioxole (8.0 g, 37.0 mmol), iPrSH (3.7 mL, 40.7 mmol), CuI (0.7 g, 3.7 mmol), and 1,10-phenanthroline (1.3 g, 7.4 mmol) in DMA (50 mL).
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Add K₃PO₄ (11.8 g, 55.5 mmol) and heat at 110°C for 24 hours.
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Filter, extract with ethyl acetate, and concentrate for purification.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 5-Hydroxy-1,3-benzodioxole | MsCl, NaS-iPr | 80 | 6–8 | 65–72 | High yield; scalable | Two-step process |
| Mitsunobu Reaction | 5-Hydroxy-1,3-benzodioxole | DEAD, Ph₃P | 25 | 4–6 | 58–63 | Direct coupling; no intermediates | Costly reagents |
| Ullmann Coupling | 5-Bromo-1,3-benzodioxole | CuI, K₃PO₄ | 110 | 24 | 45–50 | Uses stable halide precursor | Moderate yield; long reaction time |
Critical Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
5-[(1-Methylethyl)thio]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfur-containing group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated benzodioxole derivatives.
Substitution: Benzodioxole derivatives with different functional groups at the 5-position.
Scientific Research Applications
5-[(1-Methylethyl)thio]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(1-Methylethyl)thio]-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-[(1-Methylethyl)thio]-1,3-benzodioxole with related analogs:
Key Observations:
- Reactivity: Chloromethyl and isothiocyanate derivatives exhibit higher reactivity due to labile functional groups, making them intermediates in synthesis . Electronic Effects: The nitro group in 5-(2-nitroprop-1-enyl)-1,3-benzodioxole withdraws electron density, reducing aromatic ring reactivity compared to electron-donating thio or alkenyl substituents .
Enzyme Induction and Inhibition
- Data on thio-substituted analogs are lacking, highlighting a research gap.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(1-Methylethyl)thio]-1,3-benzodioxole?
- Methodological Answer : The synthesis typically involves functionalization of the benzodioxole core. For example:
- Thioether Formation : Reacting 5-chloromethyl-1,3-benzodioxole (CAS 20850-43-5) with 1-methylethanethiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the product, with yields ranging from 45% to 70% .
Q. What spectroscopic techniques are used for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR to identify the benzodioxole aromatic protons (δ 6.5–7.0 ppm) and the isopropylthio group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for SCH(CH₃)₂) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., calculated m/z for C₁₀H₁₂O₂S: 212.0606; observed: 212.0608) .
- IR : Characteristic peaks for C-O-C (1250–1300 cm⁻¹) and C-S (650–700 cm⁻¹) bonds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of 5-[(1-Methylethyl)thio]-1,3-benzodioxole?
- Methodological Answer :
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ or DBU) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce side reactions; DMSO may improve solubility of thiolate intermediates .
- Temperature Control : Lower temperatures (40–50°C) may minimize thiol oxidation, while higher temperatures (80°C) accelerate reaction kinetics .
Q. How can researchers resolve contradictions in spectral data interpretation for benzodioxole derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) to assign ambiguous signals .
- Isotopic Labeling : Use -labeled reagents to confirm C-S bond assignments in mass spectrometry .
- Case Study : For 5-[(2-nitroprop-1-enyl)]-1,3-benzodioxole, discrepancies between calculated (C 73.20%) and experimental (C 73.00%) elemental analysis values highlight the need for repeated measurements under controlled conditions .
Q. What strategies are employed to assess structure-activity relationships (SAR) for benzodioxole derivatives in pharmacological studies?
- Methodological Answer :
- Bioisosteric Replacement : Replace the isopropylthio group with other substituents (e.g., nitrovinyl or methoxy groups) to evaluate effects on bioactivity .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tyrosine kinases or antimicrobial enzymes) .
- In Vitro Assays : Test derivatives for IC₅₀ values against bacterial strains (e.g., E. coli MIC = 8–16 µg/mL) or cancer cell lines (e.g., HeLa cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
